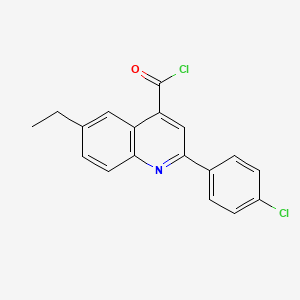

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

CAS No.: 1160260-91-2

Cat. No.: VC2814085

Molecular Formula: C18H13Cl2NO

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160260-91-2 |

|---|---|

| Molecular Formula | C18H13Cl2NO |

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3 |

| Standard InChI Key | WSNMGVFRZJOZNH-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl |

| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl |

Introduction

Basic Information and Identification

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is identified through several standard chemical identifiers. The compound contains a quinoline core with chlorophenyl and ethyl substituents, along with a carbonyl chloride functional group that enhances its chemical reactivity.

| Parameter | Information |

|---|---|

| CAS Number | 1160260-91-2 |

| Molecular Formula | C₁₈H₁₃Cl₂NO |

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride |

| SMILES Notation | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl |

| InChI Key | WSNMGVFRZJOZNH-UHFFFAOYSA-N |

The compound's structure can be characterized by its quinoline heterocycle with an ethyl group at the 6-position, a 4-chlorophenyl substituent at the 2-position, and a carbonyl chloride group at the 4-position .

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride contribute to its stability, reactivity, and potential applications in various chemical processes.

| Property | Description |

|---|---|

| Appearance | Off-white to light yellow powder |

| Purity (Commercial) | Typically >90% or 98% minimum |

| Solubility | Soluble in common organic solvents |

| Storage Requirements | Keep in cool place, away from moisture |

| Reactivity | Highly reactive carbonyl chloride group |

| Chemical Classification | Heterocyclic aromatic compound, acid chloride |

The compound contains a quinoline core, which is a heterocyclic aromatic structure, with chlorophenyl and ethyl substituents that enhance its chemical reactivity and biological activity . The carbonyl chloride functional group makes this compound particularly reactive toward nucleophiles, making it useful for various chemical transformations.

Biological Activities

Research suggests that 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride exhibits a range of biological activities, primarily due to its interaction with key enzymes and cellular pathways.

Anticancer Activity

The compound has been studied for potential anticancer properties. Quinoline derivatives in general have demonstrated anticancer activities through various mechanisms including DNA intercalation, enzyme inhibition, and interference with cell signaling pathways.

Mechanism of Action

The biological activity of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is likely related to its ability to interact with specific biological targets:

-

It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics

-

This inhibition can significantly affect metabolic pathways and pharmacokinetics of other drugs

-

The compound may also interact with specific cellular receptors or signaling pathways

Research Applications

The compound has several potential applications in research and pharmaceutical development.

Pharmaceutical Intermediates

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. The reactive carbonyl chloride group allows for further functionalization to create more complex molecules with specific biological activities .

Research Tool in Medicinal Chemistry

This compound is primarily marketed for research use only, as indicated by several suppliers. It can be utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume